13R-hydroxy-9Z,11E-octadecadienoic acid

Descripción general

Descripción

13(R)-HODE is a 13-HODE in which the stereocentre at position 13 has S-configuration. It is a conjugate acid of a 13(R)-HODE(1-).

Actividad Biológica

13R-hydroxy-9Z,11E-octadecadienoic acid (13R-HODE) is a bioactive lipid derived from linoleic acid that exhibits a variety of biological activities. It is part of a family of oxidized linoleic acid metabolites (OXLAMs), which have garnered attention for their roles in physiological and pathological processes. This article explores the biological activity of 13R-HODE, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

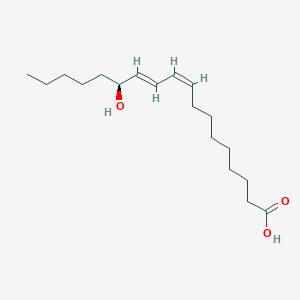

13R-HODE is characterized by its hydroxyl group at the 13th carbon position and is stereoisomeric with 13S-HODE. The structure can be summarized as follows:

- Molecular Formula : C18H34O3

- CAS Number : 10219-69-9

- Synonyms : 13(R)-hydroxy-octadecadienoic acid

The biological activities of 13R-HODE are mediated through various cellular pathways:

- PPAR Activation : 13R-HODE has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARβ, which plays a crucial role in lipid metabolism and inflammation regulation .

- TRPV1 Interaction : This compound interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, influencing pain perception and inflammatory responses. Studies indicate that both 13R-HODE and its stereoisomers can stimulate TRPV1-dependent responses in neuronal cells .

- Antioxidant Properties : Research suggests that 13R-HODE exhibits antioxidant effects, potentially protecting cells from oxidative stress by scavenging free radicals and modulating signaling pathways related to inflammation .

Anti-Cancer Properties

Several studies have highlighted the anti-cancer properties of 13R-HODE. It has been observed to inhibit the proliferation of various cancer cell lines, including colon cancer cells (HT-29) and others. The mechanism involves the modulation of apoptotic pathways and cell cycle regulation .

Anti-Inflammatory Effects

13R-HODE has demonstrated significant anti-inflammatory effects in various models. It reduces the expression of pro-inflammatory cytokines and chemokines, contributing to its potential therapeutic role in inflammatory diseases .

Cardiovascular Health

The compound may also play a role in cardiovascular health by influencing platelet aggregation and thromboxane A2 activity. Its ability to modulate lipid profiles suggests a protective effect against cardiovascular diseases .

Case Studies

- Dietary Impact on Bioavailability : A study investigated the absorption kinetics of dietary 13HODE in rats, showing that it is rapidly absorbed and incorporated into liver and adipose tissues when administered orally. This highlights its potential as a dietary supplement for health benefits .

- Cancer Cell Studies : In vitro studies using HT-29 colon cancer cells revealed that treatment with 13R-HODE led to significant reductions in cell viability and induced apoptosis, suggesting its potential as an adjunct therapy in cancer treatment .

Research Findings Summary

Propiedades

IUPAC Name |

(9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICUWMFWZBIFP-PIHGWCCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C=C\CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017287 | |

| Record name | (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10219-69-9 | |

| Record name | Coriolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10219-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.